molecular formula C10H12N2 B14278236 (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene CAS No. 127680-07-3

(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene

Cat. No.: B14278236
CAS No.: 127680-07-3
M. Wt: 160.22 g/mol
InChI Key: FJELVWPCQHDGOV-UHFFFAOYSA-N
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Description

(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a phenyl group and a methylprop-1-en-1-yl group attached to the diazene moiety. The (E)-configuration indicates the trans arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can be achieved through various methods, including:

    Azo Coupling Reaction: This involves the reaction of a diazonium salt with an aromatic compound. For instance, the diazonium salt derived from aniline can react with 2-methylprop-1-en-1-ylbenzene under basic conditions to form the desired diazene.

    Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to form the corresponding amines, which can then undergo diazotization and subsequent coupling to form the diazene.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction can lead to the cleavage of the nitrogen-nitrogen double bond, forming amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso compounds or nitro compounds.

    Reduction: Amines such as aniline derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: May serve as a probe or marker in biochemical assays.

    Industry: Utilized in the manufacture of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A well-known diazene with two phenyl groups attached to the nitrogen-nitrogen double bond.

    Methyl Orange: A diazene dye used as a pH indicator.

Uniqueness

(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is unique due to the presence of the methylprop-1-en-1-yl group, which imparts distinct chemical and physical properties compared to other diazenes

Properties

CAS No.

127680-07-3

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-methylprop-1-enyl(phenyl)diazene

InChI

InChI=1S/C10H12N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

FJELVWPCQHDGOV-UHFFFAOYSA-N

Canonical SMILES

CC(=CN=NC1=CC=CC=C1)C

Origin of Product

United States

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